ethyl 4-(2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate is a quinazolinone-derived compound featuring a benzyl group at position 3, a morpholine substituent at position 6, and a sulfanyl acetamido-benzoate ester moiety. The quinazolinone core is a privileged scaffold in medicinal chemistry due to its bioactivity in targeting enzymes like kinases and topoisomerases . The morpholine ring enhances solubility and modulates pharmacokinetics, while the benzyl group may influence steric interactions with biological targets. The ethyl benzoate ester likely serves as a prodrug moiety to improve bioavailability .
Properties
IUPAC Name |
ethyl 4-[[2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O5S/c1-2-39-29(37)22-8-10-23(11-9-22)31-27(35)20-40-30-32-26-13-12-24(33-14-16-38-17-15-33)18-25(26)28(36)34(30)19-21-6-4-3-5-7-21/h3-13,18H,2,14-17,19-20H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLXSFVIWUIUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides.
Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction.
Morpholine Ring Addition: The morpholine ring is incorporated through nucleophilic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazolinone derivative with a suitable thiol compound.
Acetamido Group Addition: The acetamido group is introduced through acylation reactions.
Esterification: The final step involves esterification to form the ethyl benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Mechanism of Action : Quinazoline derivatives are often studied for their ability to inhibit specific kinases involved in cancer progression. Ethyl 4-(2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate may exhibit similar properties by targeting pathways critical for tumor growth.
- Case Studies : Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancer. For instance, studies have demonstrated that quinazoline-based compounds can induce apoptosis in cancer cells through the activation of caspases .
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Antimicrobial Properties
- Inhibition of Pathogens : The sulfanyl group in the compound may enhance its ability to penetrate bacterial cell walls, making it a candidate for antimicrobial studies. Preliminary tests have shown that related quinazoline derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Research Findings : A study published in a peer-reviewed journal highlighted the effectiveness of similar compounds in inhibiting bacterial growth, suggesting potential applications in treating infections resistant to conventional antibiotics .
-
Neurological Applications
- Cognitive Enhancement : The morpholine moiety is often associated with neuroprotective effects. Compounds containing morpholine have been investigated for their potential to enhance cognitive function and protect against neurodegenerative diseases.
- Clinical Insights : Research has indicated that morpholine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
Synthetic Applications
- Building Block in Organic Synthesis
- This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further modifications and derivatizations.
- Example Reactions : The compound can be used in nucleophilic substitution reactions to create new derivatives with enhanced properties.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments indicate that while some derivatives exhibit low toxicity profiles, further studies are necessary to evaluate long-term effects and safety in human applications .
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and morpholine ring. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The target compound’s quinazolinone core distinguishes it from analogs with triazine (e.g., Methyl 4-(3-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate ) or pyridazine/isoxazole motifs (e.g., I-6230, I-6273 ).
Substituent Analysis
Table 1: Key Substituents and Their Roles
Research Challenges and Opportunities
- Structural Complexity: The target compound’s quinazolinone-sulfanyl acetamido hybrid structure may pose synthetic challenges compared to simpler triazine or pyridazine analogs .
- Lumping Strategies : Computational modeling (e.g., lumping structurally similar compounds) could streamline SAR studies, as seen in environmental chemistry .
- Crystallographic Tools : Programs like SHELX and ORTEP-3 enable precise structural validation, critical for comparing conformational features .
Biological Activity
Ethyl 4-(2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinazoline derivatives, characterized by a benzene ring fused to a quinazoline moiety. The presence of morpholinyl and sulfanyl groups enhances its biological profile. The molecular formula is , and its structure can be represented as follows:
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, effectively inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, reducing cytokine production in vitro.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study conducted on human cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was tested against various cell lines, including breast and prostate cancer cells. Results indicated that the compound induced apoptosis via the intrinsic pathway, leading to increased caspase activity.
Case Study 2: Antimicrobial Efficacy
The antimicrobial properties were evaluated using standard disk diffusion methods against several pathogens. The compound exhibited substantial inhibition zones against both Gram-positive and Gram-negative bacteria. Further analysis revealed that it disrupts bacterial cell wall synthesis.
Case Study 3: Anti-inflammatory Mechanism
In vitro assays on macrophage cells showed that treatment with the compound led to a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
